3-Iodo-4-methoxybenzonitrile
Overview
Description
3-Iodo-4-methoxybenzonitrile is an organic compound with the molecular formula C8H6INO. It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the third position and a methoxy group at the fourth position. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Iodo-4-methoxybenzonitrile can be synthesized through several methods. One common method involves the iodination of 4-methoxybenzonitrile. This process typically uses iodine and ammonium hydroxide in methanol at room temperature, followed by treatment with potassium carbonate in N,N-dimethylformamide . Another method involves the use of potassium iodide and iodine in water, followed by treatment with potassium carbonate in acetone .
Industrial Production Methods
Industrial production of this compound often involves multi-step reactions to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3-Iodo-4-methoxybenzonitrile is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-iodo-4-methoxybenzonitrile depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, for example, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation with a boronic acid, and finally reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-methylbenzonitrile
- 3-Iodo-4-ethoxybenzonitrile
- 3-Iodo-4-fluorobenzonitrile
Comparison
3-Iodo-4-methoxybenzonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it can undergo. Compared to its analogs with different substituents, it may exhibit different electronic and steric properties, affecting its suitability for specific applications .
Properties
IUPAC Name |
3-iodo-4-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNJBBWJVQMTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601087 | |
Record name | 3-Iodo-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82504-06-1 | |
Record name | 3-Iodo-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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